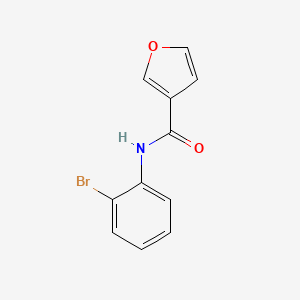
N-(2-bromophenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)furan-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to modulate the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)furan-3-carboxamide involves the inhibition of HDACs and sirtuins, which are enzymes that regulate the acetylation status of histones and other proteins. The inhibition of HDACs and sirtuins by N-(2-bromophenyl)furan-3-carboxamide leads to the accumulation of acetylated histones and proteins, which in turn alters gene expression and cellular processes. Additionally, N-(2-bromophenyl)furan-3-carboxamide has been shown to modulate the activity of cannabinoid receptors, which are involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromophenyl)furan-3-carboxamide depend on the specific enzyme or receptor targeted. For example, the inhibition of HDACs and sirtuins by N-(2-bromophenyl)furan-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. The modulation of cannabinoid receptors by N-(2-bromophenyl)furan-3-carboxamide has been shown to reduce pain and inflammation, improve appetite, and modulate mood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-bromophenyl)furan-3-carboxamide in lab experiments include its ability to selectively target specific enzymes and receptors, its high potency, and its relatively low toxicity. However, some limitations of using N-(2-bromophenyl)furan-3-carboxamide include its limited solubility in aqueous solutions, its instability under certain conditions, and its potential off-target effects.
Orientations Futures
There are several future directions for the research and development of N-(2-bromophenyl)furan-3-carboxamide. These include:
1. Development of more potent and selective analogs of N-(2-bromophenyl)furan-3-carboxamide for specific therapeutic applications.
2. Investigation of the potential of N-(2-bromophenyl)furan-3-carboxamide as a treatment for various diseases such as cancer, neurodegenerative disorders, and inflammation.
3. Elucidation of the molecular mechanisms underlying the effects of N-(2-bromophenyl)furan-3-carboxamide on specific enzymes and receptors.
4. Development of new methods for the synthesis and purification of N-(2-bromophenyl)furan-3-carboxamide.
5. Investigation of the potential off-target effects of N-(2-bromophenyl)furan-3-carboxamide and the development of strategies to minimize these effects.
In conclusion, N-(2-bromophenyl)furan-3-carboxamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to selectively target specific enzymes and receptors makes it a promising candidate for the development of new drugs. Further research is needed to fully elucidate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)furan-3-carboxamide involves the reaction of 2-bromophenylamine with furan-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization to obtain N-(2-bromophenyl)furan-3-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-bromophenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and receptors such as histone deacetylases (HDACs), sirtuins, and cannabinoid receptors. These enzymes and receptors play a crucial role in various biological processes such as gene expression, cell proliferation, differentiation, and apoptosis. Therefore, the modulation of their activity by N-(2-bromophenyl)furan-3-carboxamide can have significant implications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation.
Propriétés
IUPAC Name |
N-(2-bromophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-2-4-10(9)13-11(14)8-5-6-15-7-8/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCRJNQWIBSOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=COC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)
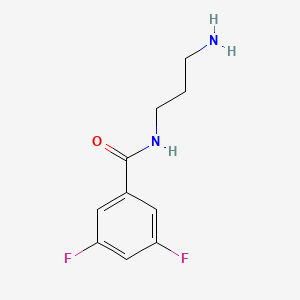
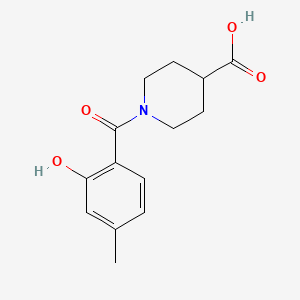
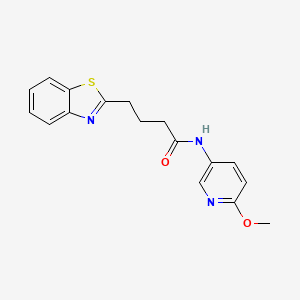
![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
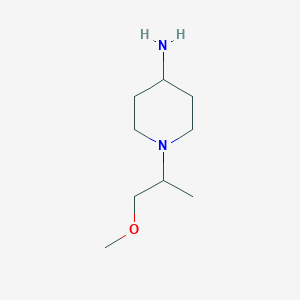
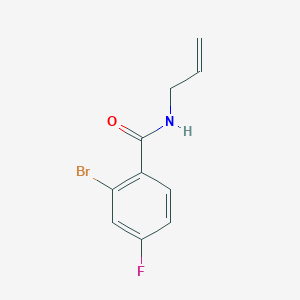
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)